MIRA-1

Übersicht

Beschreibung

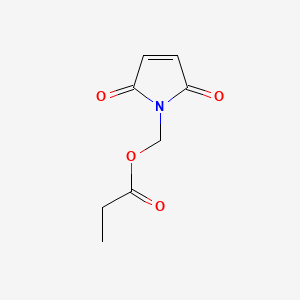

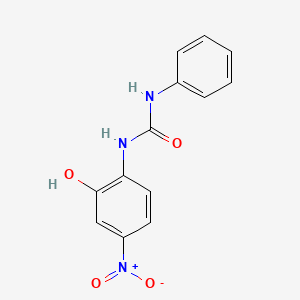

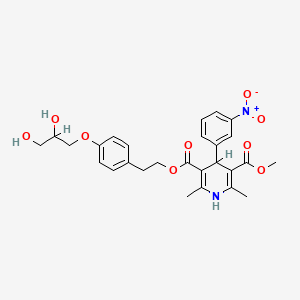

MIRA-1 (1-[(1-Oxopropoxy)methyl]-1H-pyrrol-2,5-dion) ist ein Maleimid-Analogon. Es hat Aufmerksamkeit erregt, da es die Fähigkeit besitzt, die Wildtyp-p53-Konformation und die Zellfunktion wiederherzustellen. Insbesondere induziert this compound die Apoptose in mutierten p53-Zellen, indem es die p53-abhängige transkriptionelle Transaktivierung reaktiviert . Seine Antikrebsaktivität macht es zu einer vielversprechenden Verbindung für weitere Untersuchungen.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von MIRA-1 erstrecken sich über mehrere Bereiche:

Chemie: Als Werkzeug zur Untersuchung der p53-Reaktivierung und der transkriptionellen Regulation.

Biologie: Untersuchung von p53-bezogenen Signalwegen und Apoptose.

Medizin: Potenzielle Antikrebstherapie.

Industrie: Begrenzte Anwendungen aufgrund seines Forschungsfokus.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet:

p53-Reaktivierung: Es stellt die Wildtyp-p53-Funktion wieder her und fördert die Apoptose in mutierten p53-Zellen.

Transkriptionelle Aktivierung: Durch die Steigerung der p53-abhängigen Transkription löst es nachgeschaltete apoptotische Signalwege aus.

Wirkmechanismus

MIRA-1, also known as (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate, NSC19630, or 1h-pyrrole-2,5-dione, 1-[(1-oxopropoxy)methyl]-, is a compound that has shown significant potential in the field of oncology .

Target of Action

This compound is a maleimide analogue that primarily targets the p53 protein, a tumor suppressor protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it has been dubbed the “guardian of the genome”.

Mode of Action

This compound operates by restoring the wild-type conformation and function to mutant p53, thereby inducing apoptosis in mutant p53 cells . This restoration of p53-dependent transcriptional transactivation leads to the induction of apoptosis in cells harboring mutant p53 .

Biochemical Pathways

This compound’s action results in the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc . Furthermore, this compound triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Pharmacokinetics

Its ability to induce apoptosis in mutant p53 cells suggests that it can effectively reach its target sites in the body .

Result of Action

This compound treatment results in the inhibition of cell viability, colony formation, and migration, and an increase in apoptosis of cells, irrespective of their p53 status . This leads to the retardation of tumor growth and prolonged survival in animal models bearing tumors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combined treatment of this compound with other anti-myeloma agents like dexamethasone, doxorubicin, or velcade has shown a synergistic response in cells . This suggests that the action environment, including the presence of other drugs, can significantly influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

MIRA-1 plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with the p53 protein, a crucial tumor suppressor protein, and reinstates its native structure and functionality . This interaction triggers p53-mediated transcriptional activation of critical targets such as p21, MDM2, and PUMA .

Cellular Effects

This compound has been observed to have profound effects on various types of cells. It inhibits cell viability, colony formation, and migration, and increases apoptosis of cells irrespective of their p53 status . This compound also influences cell function by upregulating Puma and Bax and downregulating Mcl-1 and c-Myc .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the p53 protein. This compound restores the native conformation and function to mutant p53, triggering p53-dependent apoptosis . It also triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Vorbereitungsmethoden

Synthesewege:: MIRA-1 kann über verschiedene Wege synthetisiert werden, aber eine gängige Methode beinhaltet die Reaktion von Maleinsäureanhydrid mit einem geeigneten Alkohol (z. B. Propargylalkohol) zur Bildung des Maleimidrings. Der detaillierte Syntheseweg würde Schritte wie Veresterung, Cyclisierung und Reinigung umfassen.

Industrielle Produktion:: Während this compound hauptsächlich in Forschungseinrichtungen untersucht wird, sind seine Produktionsverfahren im industriellen Maßstab nicht umfassend dokumentiert. Die Optimierung des Synthesewegs und die Skalierbarkeit wären für die großtechnische Produktion unerlässlich.

Analyse Chemischer Reaktionen

Reaktivität:: MIRA-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Maleimid-Einheit auftreten.

Weitere Transformationen: Weitere Modifikationen können funktionelle Gruppenumwandlungen umfassen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA).

Substitution: Nucleophile (z. B. Amine, Thiole) in Gegenwart einer Base.

Weitere Reaktionen: Säurekatalysierte Hydrolyse, Veresterung oder Amidierung.

Hauptprodukte:: Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution zu modifizierten Maleimidderivaten führen kann.

Vergleich Mit ähnlichen Verbindungen

MIRA-1 zeichnet sich durch seine einzigartige Fähigkeit zur Reaktivierung von p53 aus. Zu ähnlichen Verbindungen gehört PRIMA-1, das einen ähnlichen Screening-Ursprung hat, sich aber strukturell unterscheidet .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrol-1-yl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWPGYLMHXLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280990 | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-26-8 | |

| Record name | NSC19630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)